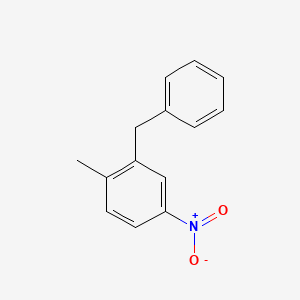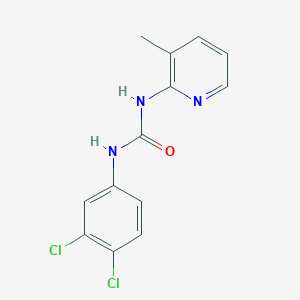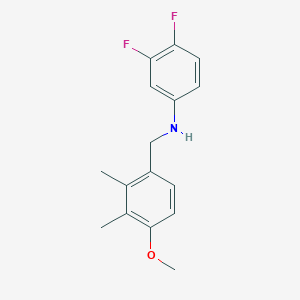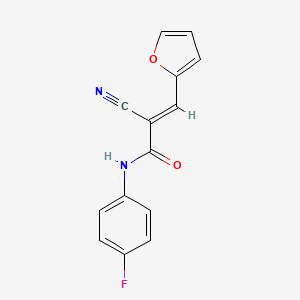
2-benzyl-1-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-1-methyl-4-nitrobenzene, also known as BMNB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a yellow crystalline solid with a molecular weight of 247.28 g/mol. BMNB has been found to possess a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 2-benzyl-1-methyl-4-nitrobenzene is not fully understood, but it is believed to involve multiple pathways depending on the biological activity being studied. In antimicrobial studies, this compound is thought to disrupt bacterial cell wall synthesis or inhibit enzyme activity. In antitumor studies, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. In anti-inflammatory studies, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects depending on the biological activity being studied. In antimicrobial studies, this compound has been found to disrupt bacterial cell wall synthesis or inhibit enzyme activity, leading to bacterial death. In antitumor studies, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function, leading to cancer cell death. In anti-inflammatory studies, this compound inhibits the production of pro-inflammatory cytokines, leading to reduced inflammation.
Advantages and Limitations for Lab Experiments
2-benzyl-1-methyl-4-nitrobenzene has several advantages for lab experiments, including its broad range of biological activities, its ability to be synthesized through a multistep process, and its relatively low toxicity. However, this compound also has some limitations, including its low solubility in water and its potential to form crystals during reactions, which can hinder purification.
Future Directions
There are several future directions for 2-benzyl-1-methyl-4-nitrobenzene research, including exploring its potential as a drug candidate for various diseases, optimizing its synthesis method to improve yield and purity, and investigating its mechanism of action in more detail. Additionally, this compound could be studied in combination with other compounds to enhance its biological activity or to reduce potential side effects. Finally, this compound could be used as a starting point for the development of new compounds with improved biological activity.
Synthesis Methods
2-benzyl-1-methyl-4-nitrobenzene can be synthesized through a multistep process starting with the reaction of benzyl chloride with aniline to produce N-benzylaniline. This intermediate is then reacted with methyl nitrobenzoate in the presence of a catalyst to yield this compound. The reaction can be optimized by controlling the reaction conditions, such as temperature, pressure, and solvent.
Scientific Research Applications
2-benzyl-1-methyl-4-nitrobenzene has been extensively studied for its biological activities and has shown promising results in various areas of research. In antimicrobial studies, this compound has been found to exhibit potent activity against a range of bacterial and fungal strains. In antitumor studies, this compound has shown significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-benzyl-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-14(15(16)17)10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZFDGIRMSFOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)






![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)